molecular formula C9H8BrClO2 B13218334 4-Bromo-3,5-dimethylphenyl chloroformate

4-Bromo-3,5-dimethylphenyl chloroformate

Katalognummer: B13218334
Molekulargewicht: 263.51 g/mol
InChI-Schlüssel: YMNBAUBZVYPUGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,5-dimethylphenyl chloroformate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethylphenyl chloroformate typically involves the reaction of 4-Bromo-3,5-dimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,5-dimethylphenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.

    Hydrolysis: Reacts with water to produce 4-Bromo-3,5-dimethylphenol and carbon dioxide.

    Reduction: Can be reduced to 4-Bromo-3,5-dimethylphenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

    Hydrolysis: Conducted in aqueous conditions, often at room temperature.

    Reduction: Performed under anhydrous conditions with a suitable reducing agent.

Major Products Formed

    Nucleophilic Substitution: Carbamates and carbonates.

    Hydrolysis: 4-Bromo-3,5-dimethylphenol and carbon dioxide.

    Reduction: 4-Bromo-3,5-dimethylphenol.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,5-dimethylphenyl chloroformate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of carbamates and carbonates.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-3,5-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a carbamate through nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 4-Bromo-3,5-dimethylphenyl chloroformate.

    Phenyl chloroformate: The parent compound without the bromine and methyl substitutions.

    4-Chloro-3,5-dimethylphenyl chloroformate: Similar structure but with chlorine instead of bromine.

Uniqueness

This compound is unique due to the presence of both bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The bromine atom can participate in additional reactions, such as Suzuki coupling, making this compound versatile in organic synthesis.

Eigenschaften

Molekularformel

C9H8BrClO2

Molekulargewicht

263.51 g/mol

IUPAC-Name

(4-bromo-3,5-dimethylphenyl) carbonochloridate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3

InChI-Schlüssel

YMNBAUBZVYPUGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Br)C)OC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.